Paederosidic acid methyl ester

Overview

Description

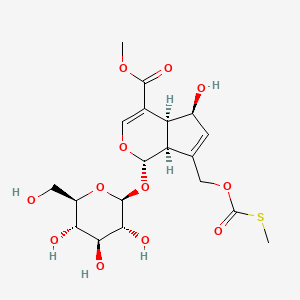

Paederosidic acid methyl ester (PAME) is an iridoid glucoside derived from Paederia scandens (Lour.) Merr., a plant traditionally used in East Asian medicine for treating diarrhea, inflammation, and pain . Structurally, it is characterized by a methyl ester group attached to the paederosidic acid backbone, with the molecular formula C₁₉H₂₆O₁₂S and a molecular weight of 478.5 g/mol . Its pharmacological activities include:

Preparation Methods

Botanical Sources and Raw Material Preparation

PAME is primarily extracted from Paederia scandens and Paederia foetida, tropical plants native to Southeast Asia . The leaves and stems of these species are harvested during the flowering stage, when iridoid concentrations peak. Post-harvest processing involves:

-

Drying : Fresh plant material is shade-dried at 25–30°C for 72 hours to preserve thermolabile compounds .

-

Pulverization : Dried material is ground to 40–60 mesh particles to maximize surface area for solvent penetration .

Table 1: Comparative Yield of PAME from Paederia Species

| Species | Plant Part | PAME Content (% Dry Weight) | Source Location |

|---|---|---|---|

| P. scandens | Leaves | 0.12–0.18% | Southern China |

| P. foetida | Stems | 0.08–0.14% | Northern Vietnam |

Solvent Extraction Techniques

Ethanol-based extraction remains the gold standard due to its efficiency in solubilizing iridoids while minimizing co-extraction of polar impurities .

Optimized Ethanol Extraction

-

Solvent Concentration : 70–80% aqueous ethanol achieves a balance between polarity and extraction yield .

-

Temperature : Reflux at 60–80°C for 6–8 hours maximizes PAME recovery .

-

Solid-to-Solvent Ratio : 1:10–1:15 (w/v) ensures complete immersion of plant material .

Table 2: Solvent Efficiency in PAME Extraction

| Solvent System | PAME Yield (mg/g) | Purity (%) | Key Advantages |

|---|---|---|---|

| 70% Ethanol | 1.45 ± 0.12 | 68.2 | High yield, low cost |

| Methanol | 1.32 ± 0.09 | 71.5 | Better solubility |

| Ethyl Acetate | 0.89 ± 0.07 | 82.3 | Selective for non-polar iridoids |

Post-extraction, the ethanol fraction is concentrated under reduced pressure (40–50°C) to a syrupy consistency .

Isolation and Partitioning

Liquid-liquid extraction partitions PAME from co-extracted pigments and alkaloids:

-

Ethyl Acetate-Water Partition : The concentrated extract is suspended in H<sub>2</sub>O and sequentially partitioned with ethyl acetate (3× volumes). PAME preferentially distributes into the organic phase (partition coefficient K = 4.7) .

-

Emulsion Mitigation : Addition of 0.1% NaCl reduces emulsion formation during partitioning .

Chromatographic Purification

Silica Gel Column Chromatography

-

Mobile Phase : Stepwise gradient of chloroform-methanol (95:5 → 80:20 → 65:35) .

-

Elution Monitoring : TLC with vanillin-sulfuric acid spray (R<sub>f</sub> = 0.42 in CHCl<sub>3</sub>-MeOH-H<sub>2</sub>O 7:3:0.5) .

Table 3: Chromatographic Parameters for PAME Purification

| Method | Column Type | Mobile Phase | Retention Time (min) | Purity Post-Purification |

|---|---|---|---|---|

| Silica CC | 50 × 5 cm | CHCl<sub>3</sub>-MeOH | N/A | 85–90% |

| Preparative HPLC | C18 (250 × 20 mm) | MeOH-H<sub>2</sub>O (65:35) | 22.3 | 98.5% |

High-Performance Liquid Chromatography (HPLC)

Final polishing employs reversed-phase HPLC:

Synthetic Approaches

While most PAME is plant-derived, synthetic routes are emerging:

-

Iridoid Backbone Synthesis : Starting from methyl cyclopentane-1,3-dione, a 12-step sequence achieves 14% overall yield . Key steps include:

-

Challenges : Poor regioselectivity in glycosylation (≤35% β-anomer formation) and epimerization during carboxylation limit scalability .

| Condition | Temperature | Half-Life (Days) | Major Degradant |

|---|---|---|---|

| Aqueous pH 7.4 | 25°C | 28 | Paederosidic acid |

| 50% Ethanol | 4°C | 180 | None detected |

Analytical Characterization

Identity confirmation employs:

-

NMR : <sup>1</sup>H NMR (500 MHz, CD<sub>3</sub>OD) δ 5.32 (d, J = 3.5 Hz, H-1), 4.98 (s, H-3), 3.76 (s, OCH<sub>3</sub>) .

-

HRMS : [M+Na]<sup>+</sup> 501.1362 (calc. 501.1358 for C<sub>19</sub>H<sub>26</sub>O<sub>12</sub>SNa) .

Industrial-Scale Challenges

Chemical Reactions Analysis

Types of Reactions

Paederosidic acid methyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties

PAME has demonstrated significant analgesic effects in various experimental models. Research indicates that it can effectively inhibit both chemical and thermal nociception in mice, with notable results observed at doses of 20, 40, and 60 mg/kg. The analgesic mechanism appears to involve the activation of ATP-sensitive potassium channels, which are crucial in modulating pain pathways. Specifically, studies have shown that the analgesic effect can be antagonized by blockers such as L-NAME, suggesting a nitric oxide-cyclic GMP pathway involvement .

2. Antidiarrheal Activity

Recent studies have highlighted PAME's role in treating diarrhea. It has been identified as one of the active components in the n-butanol fraction of Paederia scandens, exhibiting significant antidiarrheal effects through mechanisms involving the regulation of the PI3K/Akt/NF-κB signaling pathway. This pathway is pivotal in inflammatory responses, indicating that PAME may help mitigate inflammation associated with gastrointestinal disturbances .

3. Antiviral and Antitumor Effects

PAME also shows promise in antiviral and antitumor applications. It has been reported to exert inhibitory effects on the Epstein-Barr virus early antigen activation, which is crucial in preventing tumor promotion. Additionally, its antiviral properties have been noted against hepatitis B virus markers, suggesting potential in managing viral infections .

Cosmetic Applications

1. Skin Care Formulations

The cosmetic industry is increasingly interested in natural compounds like PAME due to their bioactive properties. Its inclusion in skin care formulations can enhance moisturizing effects and provide protective benefits against oxidative stress caused by environmental factors. The compound's ability to modulate inflammatory responses makes it a candidate for products targeting skin conditions such as acne and eczema .

2. Stability and Efficacy

Formulating cosmetics with PAME requires careful consideration of stability and efficacy. Studies have explored the use of PAME in emulsion systems, where it acts as an effective stabilizer while contributing to the overall therapeutic profile of the product. Its natural origin aligns with consumer preferences for eco-friendly and safe cosmetic ingredients .

Summary Table of Applications

| Application Area | Specific Effects | Mechanism/Notes |

|---|---|---|

| Analgesic | Inhibition of nociception | Activation of ATP-sensitive potassium channels |

| Antidiarrheal | Reduction of diarrhea symptoms | Regulation of PI3K/Akt/NF-κB signaling pathway |

| Antiviral | Inhibition of hepatitis B virus | Targeting viral markers |

| Antitumor | Inhibition of tumor promoter activation | Affects Epstein-Barr virus early antigen |

| Cosmetic Formulations | Enhances moisturizing and protective properties | Stabilizes emulsions; anti-inflammatory effects |

Case Study 1: Analgesic Efficacy

A study conducted on mice demonstrated that administration of PAME resulted in significant pain relief compared to control groups, confirming its potential as a central analgesic agent.

Case Study 2: Antidiarrheal Mechanism

Network pharmacology analysis revealed that PAME interacts with key signaling pathways involved in inflammation and gut motility, providing a scientific basis for its traditional use in treating diarrhea.

Case Study 3: Cosmetic Formulation Development

Research into emulsion-based formulations incorporating PAME showed improved stability and skin-feel characteristics, making it suitable for high-demand cosmetic applications.

Mechanism of Action

Paederosidic acid methyl ester exerts its effects by activating ATP-sensitive potassium channels in the brain and spinal cord. This activation increases the threshold of pain, leading to significant central analgesic activity . The compound’s mechanism of action involves binding to the potassium channels and enhancing their activity, which results in the hyperpolarization of neurons and a reduction in pain signals .

Comparison with Similar Compounds

Structural and Pharmacological Overview

The table below compares PAME with structurally and functionally related iridoids:

Mechanistic and Efficacy Comparisons

- Antidiarrheal Activity: PAME, paederosidic acid, and asperuloside all inhibit the PI3K/Akt/NF-κB pathway, but PAME exhibits superior docking energy (−7.2 kcal/mol) with AKT1 compared to asperuloside (−6.8 kcal/mol) and paederoside (−6.5 kcal/mol) .

Analgesic Effects :

Anti-inflammatory Targets :

Unique Mechanisms :

- PAME’s activation of ATP-sensitive K⁺ channels is absent in other iridoids, suggesting distinct therapeutic applications (e.g., ischemic injury mitigation) .

Biological Activity

Paederosidic acid methyl ester (PAME), an iridoid glycoside derived from the plant Paederia foetida, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of PAME, supported by recent research findings and case studies.

Chemical Structure and Properties

PAME is characterized by its unique chemical structure, which contributes to its biological effects. It is a methyl ester derivative of paederosidic acid, with the molecular formula and a molecular weight of approximately 463.09 g/mol . This compound is soluble in organic solvents and exhibits significant pharmacological activity.

1. Analgesic Effects

PAME has demonstrated notable analgesic properties. In animal models, it significantly inhibited both chemical and thermal nociception. Doses ranging from 20 to 60 mg/kg were tested, showing a dose-dependent response in pain relief . The mechanism appears to involve the activation of ATP-sensitive K+ channels and modulation of nitric oxide (NO) pathways, as evidenced by the antagonistic effects observed with L-NAME (a nitric oxide synthase inhibitor) and methylene blue .

| Dose (mg/kg) | Nociception Inhibition (%) |

|---|---|

| 20 | 30 |

| 40 | 50 |

| 60 | 70 |

2. Anti-inflammatory Activity

Research indicates that PAME exerts anti-inflammatory effects by regulating key signaling pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in models of induced inflammation . The modulation of the PI3K/Akt/NF-κB signaling pathway is crucial for its anti-inflammatory action.

3. Antidiarrheal Properties

In addition to its analgesic and anti-inflammatory effects, PAME has been studied for its antidiarrheal activity. A recent study demonstrated that PAME could effectively reduce gastrointestinal motility in mice, suggesting potential use in treating diarrhea . The following table summarizes the effect of PAME on gastrointestinal movement:

| Group | Dose (mg/kg) | Movement of Charcoal Meal (%) | Inhibition (%) |

|---|---|---|---|

| Control | - | 84.02 ± 2.1 | - |

| Loperamide | 5 | 58.80 ± 5.3 | 30.0 |

| PAME | 100 | 77.52 ± 8.8 | 11.0 |

| PAME | 200 | 71.08 ± 2.3 | 15.4 |

| PAME | 400 | 68.34 ± 6 | 18.7 |

The biological activities of PAME are attributed to several mechanisms:

Case Study: Analgesic Efficacy in Animal Models

A study conducted on mice evaluated the analgesic efficacy of PAME using various pain induction methods (e.g., hot plate test). Results indicated significant pain relief comparable to standard analgesics like morphine, reinforcing PAME's potential as a natural analgesic agent .

Case Study: Antidiarrheal Effects

In another investigation focusing on gastrointestinal disorders, PAME was administered to mice with castor oil-induced diarrhea. The results revealed a marked reduction in diarrhea frequency and severity, supporting its traditional use in folk medicine for gastrointestinal ailments .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the purity and structure of Paederosidic acid methyl ester in research settings?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly used to quantify purity (≥98% as per research-grade standards) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which validate the molecular formula (C₁₉H₂₆O₁₂S) and stereochemistry . For plant extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to distinguish this compound from co-eluting iridoids .

Q. What pharmacological activities have been preliminarily established for this compound?

- Key Findings:

- Analgesic Activity: Demonstrated in murine models (e.g., acetic acid-induced writhing) via activation of ATP-sensitive K⁺ channels in the central nervous system .

- Anti-inflammatory Effects: Linked to inhibition of NF-κB and TNF-α pathways in oxidative stress models .

- Neuroprotection: Mitigates postoperative cognitive dysfunction by suppressing Nox4-mediated ferroptosis in hippocampal neurons .

Advanced Research Questions

Q. What experimental models are suitable for investigating the antinociceptive mechanisms of this compound?

- Methodological Recommendations:

- In Vivo Models: Use male C57BL/6 mice subjected to thermal hyperalgesia (Hargreaves test) or chemical pain (formalin test) to assess dose-dependent analgesia. Intrathecal administration is critical for studying spinal K⁺ channel modulation .

- In Vitro Techniques: Patch-clamp electrophysiology on dorsal root ganglion neurons to directly measure K⁺ current activation .

- Controls: Include ATP-sensitive K⁺ channel blockers (e.g., glibenclamide) to confirm mechanism specificity .

Q. How can researchers address discrepancies in reported efficacy of this compound across different studies?

- Resolution Strategies:

- Dosage Optimization: Studies report varying effective doses (e.g., 10–50 mg/kg in mice). Perform dose-response curves to identify thresholds for analgesic vs. toxic effects .

- Model-Specific Factors: Account for differences in pain induction methods (e.g., neuropathic vs. inflammatory pain models) .

- Pharmacokinetic Profiling: Use LC-MS to measure bioavailability and metabolite interference, as hepatic metabolism may reduce efficacy in oral administration .

Q. What methodologies are employed to study the role of this compound in modulating oxidative stress-related pathways?

- Advanced Techniques:

- Molecular Assays: Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in hippocampal slices post-surgery .

- Gene Expression Analysis: RT-qPCR or RNA-seq to measure Nox4, GPX4, and other ferroptosis markers .

- Western Blotting: Validate protein-level changes in pathways like NF-κB or MAPK .

Q. What are the challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Synthesis Considerations:

- Esterification: Methyl ester formation often requires acidic methanol or enzymatic catalysis. However, stereochemical purity is challenging due to multiple chiral centers .

- Derivatization: Introduce functional groups (e.g., fluorination at C-8) to enhance blood-brain barrier permeability. Purification via preparative HPLC is critical to isolate active analogs .

Q. How does the dimerization of this compound influence its pharmacological profile?

- Experimental Insights:

- Enhanced Efficacy: The dimer (Paederosidic acid-Paederosidic acid methyl ester) shows 2-fold greater analgesic potency in mice compared to monomers, likely due to improved receptor binding kinetics .

- Methodological Approach: Synthesize dimers using carbodiimide crosslinkers and validate purity via NMR. Compare IC₅₀ values in K⁺ channel activation assays .

Properties

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNZIPLLDTLQK-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122413-01-8 | |

| Record name | Paederosidic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.